molecular formula C13H21NO4S B11759040 (1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol

(1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol

Cat. No.: B11759040
M. Wt: 287.38 g/mol
InChI Key: OSAKCSXFKUPEFD-STQMWFEESA-N
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Description

(1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. The compound’s unique structure, featuring an ethylamino group, a methanesulfonylphenyl group, and a methoxypropanol backbone, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol typically involves multiple steps, including the formation of the chiral center, introduction of the ethylamino group, and attachment of the methanesulfonylphenyl group. Common synthetic routes may include:

    Chiral Synthesis: Using chiral catalysts or starting materials to ensure the correct stereochemistry.

    Nucleophilic Substitution: Introducing the ethylamino group through nucleophilic substitution reactions.

    Sulfonylation: Attaching the methanesulfonyl group using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include continuous flow synthesis, use of cheaper reagents, and recycling of solvents.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the alcohol group to a ketone or aldehyde.

    Reduction: Reduction of the sulfonyl group to a sulfide.

    Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Employing reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol can be used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties, such as potential activity as a drug candidate for treating various diseases.

Industry

Industrially, this compound might be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol: The enantiomer of the compound with potentially different biological activity.

    (1S,2S)-2-(methylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol: A similar compound with a methylamino group instead of an ethylamino group.

    (1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-hydroxypropan-1-ol: A compound with a hydroxy group instead of a methoxy group.

Uniqueness

The uniqueness of (1S,2S)-2-(ethylamino)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol lies in its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H21NO4S

Molecular Weight

287.38 g/mol

IUPAC Name

(1S,2S)-2-(ethylamino)-3-methoxy-1-(4-methylsulfonylphenyl)propan-1-ol

InChI

InChI=1S/C13H21NO4S/c1-4-14-12(9-18-2)13(15)10-5-7-11(8-6-10)19(3,16)17/h5-8,12-15H,4,9H2,1-3H3/t12-,13-/m0/s1

InChI Key

OSAKCSXFKUPEFD-STQMWFEESA-N

Isomeric SMILES

CCN[C@@H](COC)[C@H](C1=CC=C(C=C1)S(=O)(=O)C)O

Canonical SMILES

CCNC(COC)C(C1=CC=C(C=C1)S(=O)(=O)C)O

Origin of Product

United States

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